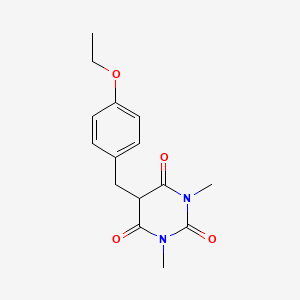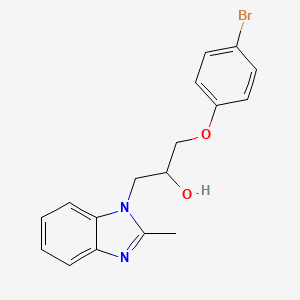
5-(4-ethoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidinetriones are a class of organic compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and three ketone groups. The specific compound you mentioned also has an ethoxybenzyl group attached to it .
Synthesis Analysis
The synthesis of pyrimidinetriones often involves reactions like the Biginelli reaction, which is a multi-component reaction involving a β-keto ester or a β-diketone, an aldehyde, and urea or thiourea . The exact synthesis process for your specific compound might vary depending on the starting materials and the conditions used .Molecular Structure Analysis
The molecular structure of pyrimidinetriones is characterized by a pyrimidine ring core, with three carbonyl groups attached to it. The ethoxybenzyl group in your compound would add additional complexity to the structure .Chemical Reactions Analysis
Pyrimidinetriones can undergo a variety of chemical reactions, including nucleophilic substitutions and additions, due to the presence of the carbonyl groups and the nitrogen atoms in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidinetriones would depend on their specific structure. Factors like solubility, melting point, and reactivity can be influenced by the presence and position of different functional groups .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(4-ethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-4-21-11-7-5-10(6-8-11)9-12-13(18)16(2)15(20)17(3)14(12)19/h5-8,12H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMGRZQAHWQRRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4S*)-3-hydroxy-4-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-N-(2-methylphenyl)-1-pyrrolidinecarboxamide](/img/structure/B5049310.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5049324.png)
![ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate](/img/structure/B5049325.png)

![N-(4-bromophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5049336.png)
![N-allyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5049351.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5049354.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5049355.png)
![{1-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}(phenyl)methanone](/img/structure/B5049358.png)



![4-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5049391.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]pentanamide](/img/structure/B5049396.png)